Methyl 2-fluoropyrimidine-4-carboxylate
Description
Methyl 2-fluoropyrimidine-4-carboxylate is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 2-position and a methyl ester group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties. The fluorine substituent enhances electronegativity and metabolic stability, while the ester group contributes to solubility and reactivity in synthetic pathways.
Properties
CAS No. |
1785581-69-2 |
|---|---|
Molecular Formula |
C6H5FN2O2 |
Molecular Weight |
156.11 g/mol |
IUPAC Name |
methyl 2-fluoropyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5FN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 |
InChI Key |
YSYMXRAUYDSKAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoropyrimidine-4-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with fluorinating agents such as N-fluoropyridinium salts in the presence of strong acids . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrimidine derivatives.
Oxidation Reactions: Formation of carboxylic acids and other oxidized products.
Reduction Reactions: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Methyl 2-fluoropyrimidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among pyrimidine carboxylates include substituent type, position, and ester group (methyl vs. ethyl). Below is a comparative analysis:
Key Observations:
- Fluorine vs.
- Ester Groups: Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (e.g., ), influencing solubility and bioavailability.
- Substituent Position: The 4-carboxylate position in the target compound contrasts with 5-carboxylate derivatives (e.g., ), altering electronic distribution and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
